molecular formula C19H22N6O2 B2595895 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923683-23-2

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2595895
CAS No.: 923683-23-2
M. Wt: 366.425
InChI Key: IKGBUKBVMHFNQT-UHFFFAOYSA-N
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Description

8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antihypertensive Activities

The synthesis and biological evaluation of derivatives related to the chemical structure of interest have been explored for their potential antiviral and antihypertensive activities. Notably, research involving derivatives of 7,8-polymethylenepurine, a related compound, demonstrated antiviral and antihypertensive properties. This suggests a framework for developing similar compounds with targeted therapeutic actions (Nilov et al., 1995).

Receptor Ligands and Potential Psychotropic Activity

A series of derivatives has been synthesized and evaluated for their potent ligand activity at the 5-HT(1A) receptor, indicating potential for anxiolytic and antidepressant applications. This underlines the compound's relevance in neuropsychopharmacology, offering a foundation for future research into its therapeutic potential (Zagórska et al., 2009).

Structural Activity Relationship Studies

Further studies have focused on the structure-activity relationships (SAR) of arylpiperazinylalkyl derivatives, highlighting their affinity for various serotoninergic and dopaminergic receptors. This research provides valuable insights into the design of novel compounds with enhanced pharmacological profiles, particularly in the context of mental health disorders (Zagórska et al., 2015).

Spectral Properties and Molecular Conformations

Studies on the spectral properties and molecular conformations of related compounds offer insights into their chemical behavior and potential applications in various fields, including materials science and molecular diagnostics. Such research contributes to a deeper understanding of the compound's characteristics and potential utility (Kondrat’eva et al., 1983).

Antineoplastic Activity

Investigations into the antineoplastic activities of imidazoacridinones, a class of compounds structurally related to the chemical , have shown promising results against murine leukemia. This points to the potential of developing cancer therapeutics based on modifications of this chemical structure (Cholody et al., 1996).

Properties

IUPAC Name

6-[2-(3,5-dimethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-7-12(2)9-14(8-11)20-5-6-24-13(3)10-25-15-16(21-18(24)25)23(4)19(27)22-17(15)26/h7-10,20H,5-6H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBUKBVMHFNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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